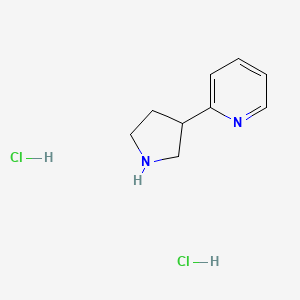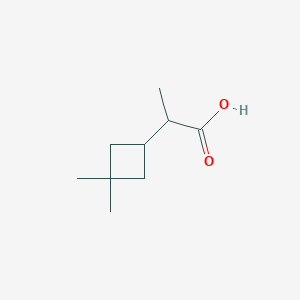![molecular formula C14H10F4O4S B2549950 2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene CAS No. 2411238-00-9](/img/structure/B2549950.png)
2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene, commonly known as FSOTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FSOTB is a complex organic compound that has a unique molecular structure, making it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of FSOTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. FSOTB has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of certain ion channels in the body, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
FSOTB has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs. However, further research is needed to fully understand the biochemical and physiological effects of FSOTB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FSOTB in lab experiments is its unique molecular structure, which allows for the synthesis of new compounds with unique properties. However, the synthesis of FSOTB requires expertise in organic chemistry and can be time-consuming and expensive. Additionally, further research is needed to fully understand the potential applications of FSOTB in various fields.
Direcciones Futuras
There are several future directions for research on FSOTB. One direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the synthesis of new materials with unique properties using FSOTB as a building block. Additionally, further research is needed to fully understand the mechanism of action and potential applications of FSOTB in various fields.
Métodos De Síntesis
The synthesis of FSOTB involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 3-trifluoromethylphenol, which is then reacted with methoxybenzene in the presence of a catalyst to form 3-methoxyphenyl-3-trifluoromethylphenol. The resulting compound is then reacted with sulfur trioxide to form 3-methoxyphenyl-3-trifluoromethylbenzenesulfonic acid. Finally, the sulfonic acid is converted to FSOTB by reacting it with fluorine gas.
Aplicaciones Científicas De Investigación
FSOTB has potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In pharmaceuticals, FSOTB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, FSOTB has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, FSOTB can be used as a reagent for the introduction of the trifluoromethylsulfonyl group into organic molecules.
Propiedades
IUPAC Name |
2-fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O4S/c1-21-12-7-3-6-11(13(12)22-23(18,19)20)9-4-2-5-10(8-9)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYAVOHUOHUAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)F)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2549871.png)



![N-[(4-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2549876.png)


![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2549882.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2549883.png)
![Lithium;1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2549884.png)
![4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2549885.png)
